Bromophenol Red
Description
Bromophenol Red (C₁₉H₁₂Br₂O₅S) is a sulfonated bromophenol compound widely utilized as a pH indicator in chemical, biochemical, and molecular biology research. It exhibits a transition range of pH 4.3–6.3, changing color from yellow (acidic) to pink (basic) . Key properties include:
- Dye Content: >70% (spectrophotometric determination).
- Solubility: Clear in water and ethanol (95%).
- Absorbance: Peak at 553–559 nm in 0.1N NaOH .
- Applications: pH monitoring in enzymatic assays, titrations, and quality control in laboratories. It also serves as a photosensitizer in photoelectrochemical cells .
Properties
IUPAC Name |
2-bromo-4-[3-(3-bromo-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Br2O5S/c20-14-9-11(5-7-16(14)22)19(12-6-8-17(23)15(21)10-12)13-3-1-2-4-18(13)27(24,25)26-19/h1-10,22-23H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCLSQDXZMROJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C=C3)O)Br)C4=CC(=C(C=C4)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Br2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182284 | |
| Record name | Bromophenol red | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Brown powder; [Acros Organics MSDS] | |
| Record name | Bromophenol Red | |
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CAS No. |
2800-80-8 | |
| Record name | Bromophenol red | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2800-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Bromophenol red | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002800808 | |
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| Record name | Bromophenol red | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromophenol red | |
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Preparation Methods
Bromination in Glacial Acetic Acid
The most common method for synthesizing bromophenol red involves reacting phenol red with bromine in glacial acetic acid. This approach, adapted from protocols for bromophenol blue, leverages acetic acid’s dual role as a solvent and acid catalyst.
Procedure :
-
Dissolution of Phenol Red : Phenol red (1 kg) is dissolved in glacial acetic acid (3–40 L, depending on scale). The ratio of phenol red to acetic acid typically ranges from 0.3:1 to 1:3 (w/v).
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Bromine Addition : Bromine (0.64–2 L) is dissolved in acetic acid (0.8–5 L) to form a bromine-acetic acid mixture. The volume ratio of bromine to acetic acid varies between 1:4 and 4:5.
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Reaction Conditions : The phenol red solution is heated to 60°C, and the bromine mixture is added dropwise under stirring. The temperature is then raised to 100–105°C, and the reaction is maintained for 2 hours.
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Isolation : The crude product is filtered at 80–100°C, washed with glacial acetic acid to remove excess bromine, and dried.
Key Considerations :
Purification and Recrystallization
Crude this compound often contains impurities such as unreacted phenol red or dibrominated byproducts. Purification involves:
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Glacial Acetic Acid Wash : Removes residual bromine and acetic acid.
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Recrystallization : The crude product is dissolved in a minimal volume of hot acetic acid or acetone-acetic acid mixtures and cooled to precipitate pure this compound.
Modern Electrophilic Bromination Techniques
I(III)-Based Bromination
A novel method using the reagent PhIOAcBr (prepared from iodobenzene diacetate and AlBr₃) enables mild, efficient bromination of phenols. This approach is particularly advantageous for electron-rich substrates like phenol red.
Procedure :
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Reagent Preparation : PhIOAcBr is synthesized by mixing iodobenzene diacetate (PIDA) and AlBr₃ in acetonitrile at room temperature.
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Bromination : Phenol red is treated with PhIOAcBr (1.2–2 equivalents per bromine atom) at 25°C for 1–2 hours.
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Workup : The reaction is quenched with water, and the product is extracted with dichloromethane or ethyl acetate.
Advantages :
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Mild Conditions : Reactions proceed at room temperature without inert atmospheres.
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High Yields : Reported yields for naphthols exceed 90%, suggesting comparable efficiency for phenol red derivatives.
Preparation of Water-Soluble this compound
This compound’s sodium salt is water-soluble and preferred for aqueous applications. The conversion involves:
Procedure :
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Neutralization : Crude this compound (1 kg) is dissolved in distilled water (2 L) at 80–90°C, and 10% sodium hydroxide (620 g) is added until pH 7–8.
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Decolorization : Activated carbon is added to adsorb colored impurities, followed by hot filtration.
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Isolation : The filtrate is concentrated under reduced pressure and dried below 80°C to prevent decomposition.
Comparative Analysis of Methods
Trade-offs :
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Traditional Methods offer scalability but require high temperatures and excess bromine.
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Modern Methods provide higher yields and milder conditions but are cost-prohibitive for large-scale production.
Challenges and Optimization Strategies
Byproduct Formation
Over-bromination can yield pentabrominated derivatives, while under-bromination leaves unreacted phenol red. Strategies to mitigate this include:
Chemical Reactions Analysis
Enhancement of Chemiluminescent Reactions
Bromophenol red acts as a potent signal enhancer in peroxidase-catalyzed chemiluminescent (CL) systems. In the presence of horseradish peroxidase (HRP), it amplifies the luminol-H₂O₂ reaction:
Reaction :
Mechanism :
-
This compound facilitates electron transfer, stabilizing reactive intermediates like 3-aminophthalate (3-APA*) .
-
Singlet oxygen () and hydroxyl radicals () contribute to the CL emission .
| Parameter | Optimal Value |
|---|---|
| pH | 8.5–9.0 |
| [this compound] | 0.3 mM |
| [BSA] | 2.5 mg mL⁻¹ |
| Detection limit (HRP) | 0.20 ng mL⁻¹ |
BSA (bovine serum albumin) synergistically enhances CL intensity by 36×, likely through protein-dye interactions that stabilize the reaction microenvironment .
Bromination and Demethylation Reactions
This compound participates in halogenation and demethylation processes:
(a) Bromination by Hydrogen Peroxide
Under acidic conditions (pH 0.5–4.5), this compound forms bromophenol blue (tetrabromophenolsulphonphthalein) via H₂O₂-mediated bromination :
Reaction :
-
Intermediate this compound (5',5'-dibromo derivative) is transiently observed .
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No catalyst required, highlighting non-enzymatic bromination pathways .
(b) Demethylation with BBr₃
This compound derivatives undergo demethylation using BBr₃ in dichloromethane (DCM), yielding bioactive bromophenols :
Reaction :
pH-Dependent Structural Transitions
This compound exhibits reversible structural changes across pH ranges, critical for its role as an indicator :
| pH Range | Dominant Form | Color Transition |
|---|---|---|
| <4.3 | Lactone (sultone) | Yellow |
| 5.2–6.8 | Univalent anion (quinoid) | Orange → Purple |
| >9.4 | Bivalent anion | Violet |
Mechanistic Insights :
-
Low pH : Lactone form dominates (yellow).
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Neutral pH : Deprotonation yields a quinoid structure (purple).
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High pH : Further deprotonation forms a resonance-stabilized bivalent anion (violet) .
Reactivity with Oxidizers and Bases
Scientific Research Applications
Bromophenol red has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator in various titration experiments to determine the acidity or alkalinity of solutions.
Biology: Employed in enzyme assays to monitor pH changes during biochemical reactions.
Medicine: Utilized in diagnostic tests to measure pH levels in biological fluids.
Industry: Applied in quality control processes to ensure the correct pH of products.
Mechanism of Action
Bromophenol red exerts its effects through its ability to change color in response to pH changes. The compound exists in different ionic forms depending on the pH of the solution. At low pH, it is protonated and appears yellow, while at high pH, it is deprotonated and appears red. This color change is due to the structural changes in the molecule, which affect its light absorption properties .
Comparison with Similar Compounds
Comparison with Similar Bromophenolic Compounds
Structural and Physicochemical Properties
Notes:
- Bromophenol Blue’s higher bromination increases lipophilicity (logP ~3.2) compared to this compound (logP ~2.57), influencing environmental toxicity and cellular uptake .
- This compound’s sulfonate group enhances water solubility, making it ideal for aqueous assays .
Key Research Findings
Structural Impact on Bioactivity: Higher bromination (e.g., Bromophenol Blue vs.
Analytical Utility: this compound’s sulfonate group enables precise pH monitoring in hydrophilic systems, whereas Bromophenol Blue is preferred in organic solvents .
Contradictory Bioactivity: While some algal bromophenols exhibit anticancer effects, others (e.g., compounds 1–4 from Rhodomela confervoides) are inactive, highlighting structure-dependent variability .
Biological Activity
Bromophenol red (BPR) is a brominated phenolic compound widely studied for its diverse biological activities. This article explores the biological properties of BPR, including its antioxidant, antimicrobial, anticancer, and anti-inflammatory activities, supported by data tables and relevant case studies.
Overview of this compound
This compound is a pH indicator that changes color from yellow to purple as the pH increases from 6.8 to 8.4. Beyond its role as an indicator, BPR exhibits significant biological activities due to its structural characteristics, particularly the presence of bromine and hydroxyl groups.
Antioxidant Activity
BPR has been shown to possess considerable antioxidant properties. The effectiveness of BPR in scavenging free radicals has been quantified through various assays.
Table 1: Antioxidant Activity of this compound and Related Compounds
| Compound | IC50 (µM) | Assay Type |
|---|---|---|
| This compound | 8.5 | DPPH Radical Scavenging |
| Compound from Symphyocladia latiuscula | 7.5 | DPPH Radical Scavenging |
| Synthetic Compound (2,5-dibromo-3,4-dihydroxybenzyl n-propyl ether) | 1.72 | DLD-1 Cell Line |
| Butylated Hydroxytoluene (BHT) | 81.8 | Positive Control |
The data indicates that BPR and its derivatives exhibit potent radical scavenging abilities, with IC50 values lower than that of the common antioxidant BHT, suggesting their potential as natural antioxidants in therapeutic applications .
Antimicrobial Activity
This compound has demonstrated significant antimicrobial effects against various pathogens. Studies have reported its efficacy against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Properties
In a study involving the marine alga Pterosiphonia complanata, extracts containing bromophenols exhibited antibacterial activity against pathogenic strains such as Staphylococcus aureus and Escherichia coli. The dichloromethane/methanol extract showed promising results with minimum inhibitory concentrations (MICs) ranging from 9.67 to 21.90 µM .
Anticancer Activity
Research has highlighted the anticancer potential of bromophenols, particularly in inhibiting cancer cell proliferation.
Table 2: Anticancer Activity of Bromophenol Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Synthetic Compound (2,5-dibromo-3,4-dihydroxybenzyl n-propyl ether) | DLD-1 | 1.72 |
| Synthetic Compound | HCT-116 | 0.08 |
These findings suggest that bromophenols can significantly inhibit the growth of cancer cells, with structural modifications influencing their potency .
Anti-Inflammatory Activity
This compound also exhibits anti-inflammatory properties, which can be beneficial in treating inflammatory diseases.
In vitro studies have shown that BPR can downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation. This activity is attributed to the compound's ability to modulate oxidative stress responses in cells .
The biological activities of bromophenols are largely attributed to their ability to interact with cellular targets:
- Antioxidant Mechanism : Bromophenols scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
- Antimicrobial Mechanism : They disrupt microbial cell membranes and inhibit essential metabolic processes.
- Anticancer Mechanism : Bromophenols induce cell cycle arrest and apoptosis in cancer cells through various signaling pathways.
Q & A
How to prepare Bromophenol Red solutions for pH-dependent assays while ensuring accuracy in colorimetric readouts?
Methodological Answer:
- Step 1 : Dissolve this compound (C₁₉H₁₄O₅S; molar mass 354.4 g/mol) in deionized water at a concentration of 0.04% w/v. Filter the solution to remove undissolved particles, which may interfere with spectrophotometric measurements .
- Step 2 : Validate the pH range using calibrated buffers (e.g., pH 4.0–6.8). This compound transitions from yellow (acidic) to purple (basic), with a pKa of ~6.3. Use a spectrophotometer to confirm absorbance peaks at 430 nm (acidic) and 590 nm (basic) .
- Step 3 : Account for ionic strength effects. High salt concentrations can shift the pKa; test with incremental buffer additives (e.g., NaCl) to assess interference .
What experimental factors contribute to variability in this compound’s spectral properties across different research studies?
Methodological Answer:
- Factor 1 : Purity of the compound . Impurities (e.g., residual bromination byproducts) alter absorbance spectra. Use HPLC or mass spectrometry to verify purity >95% .
- Factor 2 : Temperature dependence . The pKa of this compound decreases by ~0.02 units per 1°C rise. Maintain a controlled temperature (±0.5°C) during experiments .
- Factor 3 : Solvent composition . Organic solvents (e.g., ethanol) can destabilize the dye. Use aqueous solutions unless explicitly testing solvent effects .
How to resolve discrepancies in reported pKa values of this compound when used in complex biological buffers?
Methodological Answer:
- Approach 1 : Replicate pKa determination using potentiometric titration alongside this compound. Compare results with spectrophotometric data to identify buffer-specific interactions (e.g., Tris or phosphate buffers) .
- Approach 2 : Validate with a secondary pH indicator (e.g., Chlorophenol Red) in parallel experiments to isolate buffer effects .
- Approach 3 : Publish raw absorbance/pH curves to enable cross-study comparisons, as truncated data ranges often obscure true pKa values .
What protocols ensure safe handling of this compound in live-cell imaging studies without inducing cytotoxicity?
Methodological Answer:
- Protocol 1 : Limit working concentrations to ≤0.01% w/v. Higher concentrations may disrupt membrane integrity, as observed in fibroblast viability assays .
- Protocol 2 : Pre-test dye compatibility with cell lines. For example, neuronal cells show higher sensitivity to sulfonated dyes like this compound .
- Protocol 3 : Use confocal microscopy with short exposure times to minimize phototoxicity. Confirm absence of ROS generation via fluorogenic probes (e.g., DCFH-DA) .
How to optimize this compound for electrophoretic applications to avoid interference with protein migration?
Methodological Answer:
- Optimization 1 : Pre-stain polyacrylamide gels with 0.005% this compound. Higher concentrations can compete with Coomassie Blue for protein binding .
- Optimization 2 : Adjust gel pH to 8.8 (standard for SDS-PAGE) to ensure the dye migrates ahead of low-molecular-weight proteins .
- Optimization 3 : Replace this compound with alternative tracking dyes (e.g., Orange G) if studying proteins <10 kDa, as the dye’s migration rate may overlap with small peptides .
What statistical methods are recommended for analyzing contradictory data in this compound-based environmental toxicity assays?
Methodological Answer:
- Method 1 : Apply multivariate regression to account for confounding variables (e.g., water hardness, dissolved organic carbon) that modulate dye toxicity in aquatic models .
- Method 2 : Use Bland-Altman plots to assess agreement between this compound and reference methods (e.g., ICP-MS for heavy metal detection) .
- Method 3 : Perform meta-analysis of published EC₅₀ values to identify outliers and standardize testing conditions (e.g., pH 7.0, 25°C) .
How to validate this compound as a non-invasive pH sensor in microbial culture studies?
Methodological Answer:
- Validation 1 : Correlate dye-based pH measurements with microelectrode readings across bacterial growth phases (lag, log, stationary) .
- Validation 2 : Test dye stability under anaerobic conditions. This compound may degrade in reducing environments; use methyl red as a control .
- Validation 3 : Confirm absence of antimicrobial activity via colony-forming unit (CFU) counts in dye-supplemented media .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
